2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid
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Overview
Description
2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid is a chemical compound with the molecular formula C5H7NO4 and a molecular weight of 145.11 g/mol It is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of serine or its derivatives with carbonyl compounds under acidic or basic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidinone ring is replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a competitive inhibitor.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-1,3-oxazolidine-4-carboxylic acid
- 2-oxo-1,3-oxazolidine-5-carboxylic acid
- 2-oxo-1,3-oxazolidine-4-acetic acid
Uniqueness
2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid is unique due to its specific structural features, such as the position of the oxo group and the acetic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
851387-87-6 |
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Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
2-[(5S)-2-oxo-1,3-oxazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)1-3-2-6-5(9)10-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 |
InChI Key |
MTZFESAXMFTYQB-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@@H](OC(=O)N1)CC(=O)O |
Canonical SMILES |
C1C(OC(=O)N1)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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